2-(Tert-butylamino)acetonitrile

Vue d'ensemble

Description

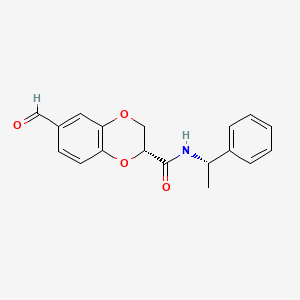

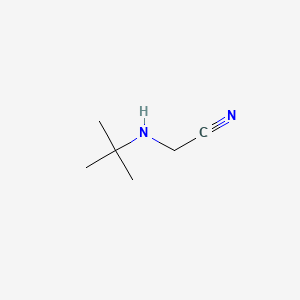

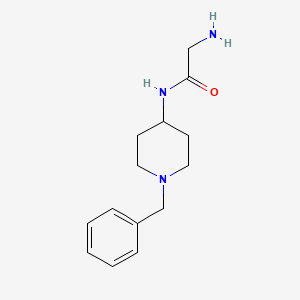

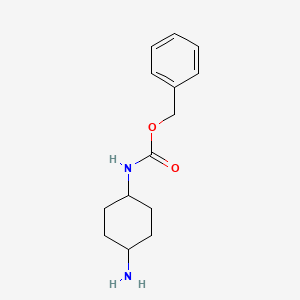

2-(Tert-butylamino)acetonitrile, also known as TBAACN, is an organic compound with the chemical formula (CH3)3CNHCH2CN. It is a sterically hindered amine and is a useful chemical absorbent for the selective absorption of hydrogen sulfide in the presence of carbon dioxide .

Synthesis Analysis

Tert-Butylamine is produced commercially by direct amination of isobutylene using zeolite catalysts . The Ritter reaction of isobutene with hydrogen cyanide is not useful because it produces too much waste .Molecular Structure Analysis

The molecular formula of this compound is C6H12N2 . Its molecular weight is 112.1729 . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Using the density functional theory technique, the chemical compound 2-(tert-Butylamino)-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanol was investigated for use as a corrosion inhibitor . Quantum chemical parameters including E HOMO, E LUMO, Energy gap (Δ E), dipole moment (µ), electron affinity (A), ionisation potential (I), absolute electronegativity (χ), global hardness (η), softness (S), and electrophilicity index (ω), are determined with B3LYP / 6 - 311++ G (d,p) level .Applications De Recherche Scientifique

Pharmaceutical Analysis

Research has focused on the analytical evaluation of pharmaceutical compounds containing tert-butylamino groups. For instance, Medenica et al. (2007) developed a method for determining impurity levels of perindopril tert-butylamine, a medication used for hypertension and heart failure, highlighting the role of tert-butylamino compounds in pharmaceutical quality control. This study utilized high-performance liquid chromatography to analyze the impurity levels in tablets, underscoring the importance of tert-butylamino compounds in the pharmaceutical industry for ensuring medication safety and efficacy Medenica et al., 2007.

Chemical Synthesis

In the realm of chemical synthesis, tert-butylamino compounds serve as precursors or intermediates in the synthesis of various chemical entities. Klenov et al. (2016) discovered a novel synthesis pathway for (tert-Butyl-NNO-azoxy)acetonitrile, demonstrating its utility as a precursor for nitrogen heterocycles. This compound was generated via a one-step reduction of an oxime group to a methylene unit, providing a new avenue for synthesizing nitrogen-containing heterocycles, which are important in various fields including pharmaceuticals and materials science Klenov et al., 2016.

Photocatalytic Degradation

Tert-butylamino compounds also play a role in environmental chemistry, particularly in the photocatalytic degradation of pollutants. Sakkas et al. (2007) investigated the degradation of salbutamol, a compound containing a tert-butylamino group, using titanium dioxide under simulated solar irradiation. This study provided insight into the photocatalytic processes involving tert-butylamino compounds, contributing to the understanding of how such compounds can be broken down in aquatic environments Sakkas et al., 2007.

Fluorescence Studies

Furthermore, tert-butylamino compounds have applications in fluorescence studies and the development of fluorescent probes. Chatterjee et al. (2011) carried out femtosecond upconversion experiments on epicocconone and its butylamine adduct, including a tert-butylamino component, in acetonitrile and tert-butanol. These studies shed light on the ultrafast dynamics and potential applications of tert-butylamino compounds in biotechnology, particularly in designing fluorescent protein stains Chatterjee et al., 2011.

Mécanisme D'action

Target of Action

It is structurally similar to tert-butylamine , which is used as an intermediate in the preparation of sulfenamides such as N-tert-butyl-2-benzothiazylsulfenamide and N-tert-butyl-2-benzothiazylsulfenimide . These compounds modify the rate of vulcanization of rubber .

Mode of Action

Based on its structural similarity to tert-butylamine, it may interact with its targets in a similar manner .

Result of Action

Based on its structural similarity to tert-butylamine, it may have similar effects .

Safety and Hazards

Propriétés

IUPAC Name |

2-(tert-butylamino)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c1-6(2,3)8-5-4-7/h8H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOOCPROKRWKLJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601275181 | |

| Record name | 2-[(1,1-Dimethylethyl)amino]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601275181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22687-16-7 | |

| Record name | 2-[(1,1-Dimethylethyl)amino]acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22687-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(1,1-Dimethylethyl)amino]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601275181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-amino-6-bromobenzo[d]thiazole-7-carboxylate](/img/structure/B3253686.png)

![4,5,6,7-Tetrahydro-2H-benzo[d]imidazole](/img/structure/B3253698.png)

![tert-Butyl 6-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B3253716.png)

![(1'R,3'Ar,4'aR,8'aR,9'S,9'aS)-1'-methyl-3'-oxospiro[1,3-dioxolane-2,6'-1,3a,4,4a,5,7,8,8a,9,9a-decahydrobenzo[f][2]benzofuran]-9'-carbaldehyde](/img/structure/B3253763.png)

![N-[4-(2,5-dioxoimidazolidin-4-yl)phenyl]acetamide](/img/structure/B3253783.png)